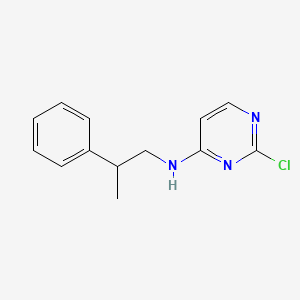
2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine” were not found, related compounds have been synthesized using various methods. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to bioisosterism . Another study described the synthesis of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been synthesized and studied for its potential in combating various microbial infections. It has shown moderate activity against both Gram-positive and Gram-negative bacteria, such as Micrococcus luteus, Staphylococcus aureus, Salmonella typhi, and Klebsiella pneumoniae. Additionally, it has demonstrated antifungal effects against organisms like Aspergillus niger and Fusarium oxysporum .
Docking Studies and Enzyme Inhibition
The compound’s derivatives have been docked against the acetyl-CoA carboxylase enzyme, which is a crucial enzyme in fatty acid biosynthesis. This suggests potential applications in designing inhibitors that could regulate metabolic disorders or target cancer cells with altered metabolism .
Antitubercular Properties
Thienopyrimidines, a class to which this compound belongs, have been recognized for their antitubercular activities. This implies that derivatives of 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine could be explored for treating tuberculosis, a significant global health concern .
Antiviral and Anti-Influenza Applications
The broader class of thienopyrimidines has shown promise in antiviral and anti-avian influenza activities. Research into this compound could extend into these areas, potentially leading to new treatments for viral infections .
Anti-inflammatory and Antioxidant Effects
Compounds within this chemical family have been associated with anti-inflammatory and antioxidant properties. This suggests that 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine could be beneficial in reducing inflammation and oxidative stress, which are underlying factors in many chronic diseases .
Anticancer Research
Thienopyrimidines are known for their anticancer activities. The ability of 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine to bind with enzymes involved in cell growth and metabolism makes it a candidate for anticancer drug development. Its role in enzyme inhibition could be particularly relevant in targeting cancer cells .
Orientations Futures
While specific future directions for “2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine” were not found, pyrimidines have been a hot topic in the pesticide field for many years because of their excellent biological activity . This suggests that “2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine” could have potential applications in this area.
Mécanisme D'action
Target of Action
The primary target of 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, leading to changes in the metabolic processes that the enzyme regulates.
Biochemical Pathways
The inhibition of the acetyl-CoA carboxylase enzyme by 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine affects the fatty acid synthesis pathway This can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules
Result of Action
The molecular and cellular effects of 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine’s action primarily involve the inhibition of fatty acid synthesis due to the inhibition of the acetyl-CoA carboxylase enzyme . This can potentially affect the integrity of cell membranes and the production of signaling molecules.
Propriétés
IUPAC Name |
2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-10(11-5-3-2-4-6-11)9-16-12-7-8-15-13(14)17-12/h2-8,10H,9H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVZMYFWSBCOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=NC=C1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






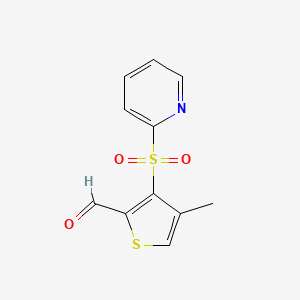

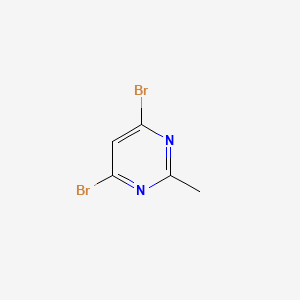



![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)
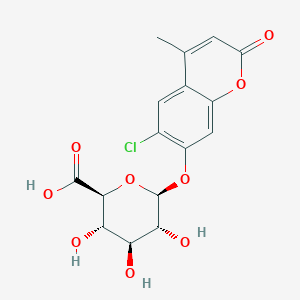
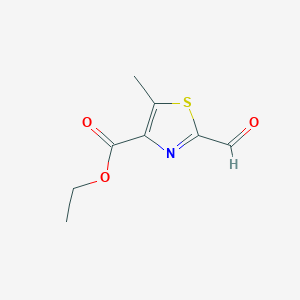
![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)
